molecular formula C7H16N2O B589589 3-(Methylamino)-N,3-dimethyl-butanamide CAS No. 859195-79-2

3-(Methylamino)-N,3-dimethyl-butanamide

Cat. No.: B589589
CAS No.: 859195-79-2
M. Wt: 144.218
InChI Key: NVLMCDULHROCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-N,3-dimethyl-butanamide is a specialized butanamide derivative available for investigative applications in chemical and pharmaceutical research. Butanamide scaffolds are recognized as significant structural motifs in medicinal chemistry. For instance, certain N'-phenyl- or N'-benzylbutanamide derivatives have been explored for their potential as phosphodiesterase (PDE) inhibitors, which are a target in the research of inflammatory and fibrotic diseases . Furthermore, the butanamide structure is a key feature in various synthetic intermediates and active compounds, including local anesthetics and organometallic complexes studied for their interaction with biomolecules . As a building block, this methylamino-functionalized butanamide provides researchers with a versatile intermediate for constructing more complex molecules, facilitating studies in drug discovery, chemical biology, and the synthesis of novel compounds with potential biological activity. Its structure suggests potential utility in the development of enzyme inhibitors or as a precursor in organic synthesis campaigns.

Properties

IUPAC Name

N,3-dimethyl-3-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,9-4)5-6(10)8-3/h9H,5H2,1-4H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLMCDULHROCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Transformation Studies of 3 Methylamino N,3 Dimethyl Butanamide

Mechanistic Investigations of Amide Hydrolysis

The hydrolysis of the amide bond in 3-(Methylamino)-N,3-dimethyl-butanamide to yield 3-(methylamino)-3-methylbutanoic acid and dimethylamine (B145610) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the amide in the presence of a strong acid, such as aqueous sulfuric or hydrochloric acid. nih.gov

The generally accepted mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen atom of the amide by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom's lone pair is involved in resonance and is therefore less basic than the carbonyl oxygen. sigmaaldrich.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the dimethylamino group. This converts the dimethylamino group into a better leaving group (a neutral dimethylamine molecule upon departure).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling dimethylamine as the leaving group.

StepDescriptionIntermediate/Product
1Protonation of the carbonyl oxygenProtonated amide
2Nucleophilic attack by waterTetrahedral intermediate
3Proton transfer to the amine nitrogenProtonated amine intermediate
4Elimination of dimethylamineCarboxylic acid and dimethylamine
5Deprotonation of the carboxylic acid3-(methylamino)-3-methylbutanoic acid

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of this compound requires heating with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. Amides are generally less reactive towards base-catalyzed hydrolysis than esters due to the poorer leaving group ability of the amide anion. masterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amide Anion: The tetrahedral intermediate can collapse by expelling the dimethylamide anion (⁻N(CH₃)₂). This is generally the rate-determining step and is energetically unfavorable due to the high basicity of the leaving group. However, the reaction is driven forward by the subsequent step.

Irreversible Acid-Base Reaction: The highly basic dimethylamide anion immediately deprotonates the newly formed carboxylic acid (3-(methylamino)-3-methylbutanoic acid). This irreversible acid-base reaction forms the carboxylate salt and dimethylamine, driving the equilibrium towards the products.

Protonation (Workup): An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

StepDescriptionIntermediate/Product
1Nucleophilic attack by hydroxideTetrahedral intermediate
2Elimination of the dimethylamide anionCarboxylic acid and dimethylamide anion
3Irreversible deprotonationCarboxylate salt and dimethylamine
4Acidic workup3-(methylamino)-3-methylbutanoic acid

Reduction Pathways of the Amide Functionality

The amide group in this compound can be reduced to an amine.

Hydride-Mediated Reduction Mechanisms (e.g., using LiAlH₄)

The most common and effective reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). arkat-usa.orgbyjus.com This powerful reducing agent converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), yielding the corresponding tertiary amine, N¹,N¹,N³,3-tetramethylbutane-1,3-diamine. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.gov

The mechanism for the LiAlH₄ reduction of a tertiary amide like this compound is as follows:

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species (AlH₃).

Formation of an Iminium Ion: The lone pair of electrons on the amide nitrogen facilitates the elimination of the oxygen atom (as an O-Al species), forming a transient, highly reactive iminium ion intermediate. This step is a key difference from the reduction of ketones or esters, where the oxygen is retained in the alcohol product.

Second Hydride Attack: A second equivalent of hydride from LiAlH₄ rapidly attacks the electrophilic carbon of the iminium ion. This nucleophilic addition neutralizes the positive charge on the nitrogen and forms the final tertiary amine product.

ReagentProductKey Intermediate
1. LiAlH₄, Et₂O or THF2. H₂ON¹,N¹,N³,3-tetramethylbutane-1,3-diamineIminium ion

Derivatization Chemistry of this compound

The presence of a secondary amine moiety in this compound allows for a variety of derivatization reactions.

Reactions Involving the Secondary Amine Moiety

The secondary amine in the molecule can act as a nucleophile and react with various electrophiles.

N-Alkylation: The secondary amine can be alkylated using alkyl halides. This reaction typically requires a base to deprotonate the amine, making it a more potent nucleophile, and to neutralize the acid generated during the reaction. The product would be a quaternary ammonium (B1175870) salt if the nitrogen of the secondary amine is alkylated.

N-Acylation: The secondary amine can react with acylating agents such as acid chlorides or acid anhydrides to form a new amide bond. This reaction is generally facile and can be carried out in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. byjus.com

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl iodide (CH₃I)Quaternary ammonium salt
N-AcylationAcetyl chloride (CH₃COCl)N-acylated derivative

Chemical Modifications at the Butanamide Carbon Backbone

Direct chemical modifications of the carbon backbone of this compound are not extensively documented in the literature. However, insights into the potential reactivity of its structural isomers and related compounds can provide a basis for predicting its behavior. The reactivity of the butanamide backbone is largely influenced by the steric hindrance imposed by the gem-dimethyl group at the 3-position and the electronic effects of the amide and amino groups.

Studies on structurally similar compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, offer a glimpse into the possible transformations of the carbon skeleton. For instance, the atmospheric degradation of these compounds by radicals like Cl and OH has been investigated. copernicus.orgcopernicus.org These studies indicate that hydrogen abstraction can occur from the -CH2- group, leading to the formation of various oxidation products. copernicus.orgcopernicus.org

While direct analogies must be drawn with caution due to the differing reactivity of aldehydes/ketones and amides, these findings suggest that radical-based functionalization could be a viable strategy for modifying the butanamide backbone of this compound. The presence of the N-methylamino group could further influence the regioselectivity of such reactions.

Table 1: Reactivity Data for Compounds Structurally Related to the Butanamide Backbone

CompoundReactantRate Coefficient (k in cm³ molecule⁻¹ s⁻¹)Main Products
3,3-dimethylbutanalCl atoms(1.27 ± 0.08) × 10⁻¹⁰Acetone, formaldehyde, 2,2-dimethylpropanal
3,3-dimethylbutanoneCl atoms(4.22 ± 0.27) × 10⁻¹¹Acetone, formaldehyde, 2,2-dimethylpropanal
3,3-dimethylbutanoneOH radicals(1.26 ± 0.05) × 10⁻¹²Acetone, formaldehyde, 2,2-dimethylpropanal

Data adapted from a study on the atmospheric reactivity of 3,3-dimethylbutanal and 3,3-dimethylbutanone. copernicus.orgcopernicus.org

Oxidation Reactions of N-Substituted Butanamides

The N-substituted amide functionality in this compound is a key site for chemical transformations, particularly oxidation reactions. While specific studies on this compound are limited, a broader understanding can be gained from research on the oxidation of N-methyl amides and other tertiary amides.

One prominent method for the oxidation of N-substituted amines and amides involves oxoammonium-catalyzed reactions. These reactions can convert amides into the corresponding imides. This transformation is significant in pharmaceutical manufacturing and total synthesis. The catalytic cycle typically involves a hydride transfer mechanism.

Another approach for the functionalization of amides is through radical-mediated processes, such as 1,5-hydrogen atom transfer (1,5-HAT). This strategy allows for the selective functionalization of C-H bonds. In the context of this compound, this could potentially lead to the introduction of new functional groups at positions remote to the initial reactive site.

Research on the gas-phase oxidation of amides with OH radicals has provided kinetic data for various N-methylated amides. amazonaws.com These studies are crucial for understanding the atmospheric fate of these compounds and can also inform synthetic strategies.

Table 2: Kinetic Data for the Gas-Phase Oxidation of N-Methylated Amides with OH Radicals

AmideRate Coefficient (k in 10⁻¹² cm³ molecule⁻¹ s⁻¹)
N-methylacetamide5.5
N,N-dimethylacetamide15.0

Data adapted from a study on the gas-phase oxidation of atmospheric amides. amazonaws.com

Nucleophilic Substitution Reactions in Butanamide Derivatives

Nucleophilic substitution at the carbonyl carbon is a fundamental reaction of amides, although they are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. The reactivity of the carbonyl group in this compound towards nucleophiles would be influenced by both steric and electronic factors. The bulky tert-butyl-like group at the 3-position could sterically hinder the approach of a nucleophile.

Research on related butanamide derivatives provides some context. For example, studies on the synthesis and modification of nitrogen-based heterocycles sometimes involve butanamide intermediates that undergo cyclization reactions, which can be considered intramolecular nucleophilic substitutions. uea.ac.uk

Due to the lack of direct research data, a detailed discussion of specific nucleophilic substitution reactions on this compound remains speculative. Further experimental investigation is required to elucidate the scope and limitations of such transformations for this particular molecule.

Theoretical and Computational Investigations of 3 Methylamino N,3 Dimethyl Butanamide

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, providing insights into its stability, reactivity, and intermolecular interactions. For a molecule like 3-(Methylamino)-N,3-dimethyl-butanamide, these studies can predict its behavior in various chemical systems. Although specific studies on this exact molecule are not prevalent in the literature, the behavior of analogous tertiary amides provides a strong basis for theoretical predictions.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. These calculations can determine optimized geometries, vibrational frequencies, and electronic properties.

In the context of tertiary amides, DFT calculations have been instrumental in understanding the planarity of the amide bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.gov Studies on similar structures, such as N,N-dimethylacetamide, have used DFT to investigate the electronic and structural properties, providing a model for what can be expected for this compound. gustavus.edu These theoretical studies are often performed to complement experimental data, for instance, from spectroscopic analyses. nih.gov

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack).

For an amide like this compound, the MEPS would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The areas around the hydrogen atoms of the methyl groups would exhibit positive potential. This analysis is crucial for understanding how the molecule interacts with other molecules, including potential binding partners or solvents.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.org This allows for the characterization of chemical bonds and other interatomic interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs). youtube.com The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can reveal the nature of the interaction. For instance, a high ρ and a negative ∇²ρ are characteristic of a covalent bond, while smaller ρ values and a positive ∇²ρ indicate weaker, closed-shell interactions like hydrogen bonds or van der Waals forces. amercrystalassn.orgyoutube.com

In the study of amides, QTAIM can be used to quantify the strength of the C-N amide bond and any intramolecular hydrogen bonds that may exist. nih.govacs.org For this compound, QTAIM analysis would provide a detailed picture of the bonding within the molecule, including the partial double bond character of the C-N bond.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de A key feature of NBO analysis is its ability to quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. uni-muenchen.de

Conformational Analysis and Dynamics

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

Evaluation of Rotational Barriers and Conformational Isomerism (e.g., Z/E Isomers)

A hallmark of the amide bond is the restricted rotation around the C-N bond due to its partial double bond character. This restriction can lead to the existence of conformational isomers, often designated as Z and E (or cis and trans) isomers. In tertiary amides, this can result in distinct chemical environments for the N-alkyl groups, which can often be observed by NMR spectroscopy. montana.edugac.edu

The energy barrier to this rotation is a key parameter that can be determined both experimentally, through techniques like dynamic NMR, and computationally. gustavus.eduresearchgate.netacs.org For a molecule like N,N-dimethylacetamide, a close analog to the N,N-dimethylamide portion of the target molecule, the rotational barrier is on the order of 18-21 kcal/mol. montana.edugac.edu This barrier is influenced by both electronic and steric factors. Computational studies on tertiary amides have successfully modeled these rotational barriers, providing insights into the transition state of the rotation. researchgate.net For this compound, similar rotational barriers would be expected for the two amide-like linkages present in the molecule.

Table 1: Representative Rotational Barriers in Tertiary Amides This table presents data for analogous compounds to illustrate typical values, as specific experimental or computational data for this compound is not available.

Compound Method Rotational Barrier (kcal/mol) Reference
N,N-dimethylacetamide Dynamic NMR ~18-21 montana.edu, gac.edu
N,N-dimethylformamide DFT Calculation ~20 N/A
Various Tertiary Amides DFT Calculation 12-20 researchgate.net

Influence of Explicit and Implicit Solvent Models on Conformational Preferences

The conformational landscape of a flexible molecule like this compound is significantly influenced by its environment. Computational chemistry offers powerful tools to model these effects using both explicit and implicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's conformational energies. For instance, in studies of N-methylfluoroamides, the inclusion of a self-consistent reaction field (SCRF) was crucial for identifying all stable rotamers. Theoretical calculations on N-methyl-2-fluoropropionamide using the B3LYP/6-311++g(2df,2p) level of theory initially only identified the trans rotamer as stable. However, incorporating an SCRF to model the solvent effect revealed a stable gauche conformer, which was also observed experimentally in FTIR spectra. The energy difference between the gauche and trans rotamers was found to be highly dependent on the solvent, decreasing from 15.9 kJ mol⁻¹ in the vapor phase to just 0.5 kJ mol⁻¹ in DMSO, highlighting the stabilizing effect of polar solvents on the more polar conformer. researchgate.net

Explicit solvent models , on the other hand, involve simulating a number of individual solvent molecules around the solute. This approach is computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit water or other protic solvent molecules could form hydrogen bonds with the carbonyl oxygen and the N-H proton, thereby influencing the rotational barrier around the C-N amide bond and the relative energies of different conformers. DFT calculations on formamide (B127407) with explicit water molecules have shown that intermolecular hydrogen bonding significantly increases the rotational barrier of the C-N bond compared to the gas phase. researchgate.net

The choice between implicit and explicit solvent models depends on the specific research question. Implicit models are often sufficient for predicting the most stable conformer in a given solvent, while explicit models are necessary for studying the dynamics of solvent-solute interactions and their impact on conformational flexibility.

A comparative study on protein dynamics using atomistic (TIP4P-Ewald), coarse-grained (Elba), and implicit (generalized Born) solvent models found that for backbone dynamics, all models performed similarly well when compared to experimental NMR data. However, for more flexible side-chains, the deviations between the models and experimental results were larger, and no single model was definitively superior. nih.gov This suggests that for a flexible molecule like this compound, different solvent models might yield varying predictions for the populations of its conformers.

Table 1: Comparison of Solvent Model Effects on Conformational Energy Differences (ΔE) for Analogous Amides

CompoundComputational MethodSolvent ModelConformersΔE (kJ mol⁻¹)Reference
N-methyl-2-fluoropropionamideB3LYP/6-311++g(2df,2p)Vapor Phasegauche-trans15.9 researchgate.net
N-methyl-2-fluoropropionamideB3LYP/6-311++g(2df,2p)CCl₄ (SCRF)gauche-trans10.8 researchgate.net
N-methyl-2-fluoropropionamideB3LYP/6-311++g(2df,2p)DMSO (SCRF)gauche-trans0.5 researchgate.net
N-methyl-2-fluoroacetamideCBS-QVapor Phasecis-trans19.7 researchgate.net
N-methyl-2-fluoroacetamideSolvation TheoryCDCl₃cis-trans8.9 researchgate.net
N-methyl-2-fluoroacetamideSolvation TheoryDMSOcis-trans0.8 researchgate.net

This table is generated based on data for analogous compounds and is intended to be illustrative for this compound.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum mechanical calculations provide insights into the static properties of conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes due to thermal fluctuations and interactions with its environment.

For a molecule like this compound, MD simulations could be used to:

Determine the rates of interconversion between different conformers. This is particularly important for understanding the flexibility of the molecule and the timescales of its conformational changes.

Investigate the influence of solvent on conformational dynamics. By running simulations in different solvent environments, one can observe how solvent molecules interact with the solute and affect its conformational transitions.

Explore the full conformational space. MD simulations can uncover transient or less stable conformations that might be missed by static quantum mechanical calculations but could be important for the molecule's reactivity or biological activity.

For example, MD simulations of DNA with polyamine counterions have revealed the dynamic nature of the interactions, showing that the cations form short-lived contacts with the electronegative sites of the DNA. nih.gov Similarly, MD simulations of lipid-based drug formulations have been used to model their dispersion and digestion, providing insights into their clinical performance. nih.gov These studies demonstrate the power of MD simulations in understanding the dynamic behavior of complex molecular systems.

Although specific MD studies on this compound are not available, simulations of other N,N-dialkylamides could provide valuable insights. Such simulations would likely show rapid rotation around the C-C single bonds, while the rotation around the C-N amide bond would be much slower due to its partial double bond character. The presence of the bulky tertiary butyl group would also be expected to influence the conformational landscape and the dynamics of the methylamino and N,3-dimethyl groups.

Mechanistic Computational Modeling of Reactions Involving Butanamides

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely reaction pathway.

For reactions involving butanamides, such as hydrolysis, computational modeling can provide detailed insights into the reaction mechanism. For instance, a DFT study on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acids investigated the reaction from protonated, neutral, and deprotonated forms. The calculations revealed that the reaction barrier is significantly lower in solution than in the gas phase, with water molecules acting as both a catalyst and a reactant. The study concluded that the reaction starting from the neutral form is the most favorable, proceeding through a concerted mechanism. researchgate.net

Another computational study on the gas-phase decomposition of N-substituted diacetamides using DFT explored the effect of different substituents on the reaction mechanism. The proposed mechanism involves a six-membered transition state with the extraction of an α-hydrogen. nih.gov

These studies demonstrate how computational modeling can be applied to understand the reactivity of amides. For this compound, computational modeling could be used to investigate various reactions, such as:

Acid- and base-catalyzed hydrolysis: By modeling the reaction with explicit acid or base catalysts and water molecules, the detailed mechanism of amide bond cleavage can be determined.

Oxidation and reduction reactions: The susceptibility of the methylamino group and other parts of the molecule to oxidation or reduction could be assessed.

Reactions with other electrophiles and nucleophiles: The reactivity of the amide nitrogen and carbonyl carbon towards various reagents could be explored.

Table 2: Calculated Activation Energies for Analogous Amide Reactions

ReactionCompoundComputational MethodActivation Energy (kJ/mol)Reference
Gas-phase decompositionN-phenyl diacetamideB3PW91-D3BJ/6-311+G(3df,2p)156.52 nih.gov
Gas-phase decompositionN-p-nitrophenyl diacetyl amineB3PW91-D3BJ/6-311+G(3df,2p)150.69 nih.gov
Hydrolysis (neutral form)N-(o-carboxybenzoyl)-l-amino acidB3LYPLower in solution researchgate.net

This table is generated based on data for analogous compounds and is intended to be illustrative for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predictions can be invaluable for confirming the structure of a molecule and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy. These calculations can help in assigning complex NMR spectra and in elucidating the three-dimensional structure of a molecule in solution.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for its different conformers. By comparing the calculated shifts with experimental data, it would be possible to determine the predominant conformation in solution. For example, studies on N-acylhydrazones have shown that DFT calculations can accurately predict ¹³C NMR chemical shifts, which correlate well with changes in electron density distribution upon methylation. nih.gov A benchmark study on 50 small organic molecules found that the WP04/6-311++G(2d,p) functional for ¹H and the ωB97X-D/def2-SVP functional for ¹³C, combined with a PCM solvent model, provided the most accurate predictions. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational bands to specific functional groups and vibrational modes. For amides, the positions of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly sensitive to the molecule's conformation and hydrogen bonding environment.

A DFT study on N-methylacetamide demonstrated that the calculated IR spectra of its different components (protonated, hydrated, etc.) could explain the fine structure of the experimental amide bands. mdpi.com For this compound, DFT calculations could predict the IR spectra of its different conformers, helping to identify the most stable form and to understand the effects of intra- and intermolecular interactions on its vibrational properties.

Table 3: Predicted Spectroscopic Data for Analogous Amides

CompoundSpectroscopic ParameterComputational MethodPredicted ValueReference
N,N-dimethylacetamide¹H Chemical Shift (Methyl)DFT (various)- mdpi.com
N,N-dimethylacetamide¹³C Chemical Shift (Carbonyl)DFT (various)- mdpi.com
N-methylacetamideAmide I band (IR)DFT~1630 cm⁻¹ mdpi.com
N-methylacetamideAmide II band (IR)DFT~1518 cm⁻¹ mdpi.com

This table is generated based on data for analogous compounds and is intended to be illustrative for this compound. Specific chemical shift values are highly dependent on the chosen computational method and reference standard.

Advanced Structural Elucidation and Solid State Characterization of 3 Methylamino N,3 Dimethyl Butanamide

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular and Extended Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline molecule. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom.

3-(Methylamino)-N,3-dimethyl-butanamide possesses a chiral center at the C3 carbon. For a synthesized or isolated enantiomerically pure sample, SCXRD is the most powerful technique for determining its absolute configuration. researchgate.netsoton.ac.uk This is achieved by measuring the anomalous dispersion effects, which are subtle differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that arise when the X-ray wavelength is near the absorption edge of an atom in the crystal.

For a light-atom molecule like this compound (containing only C, H, N, and O), these effects are weak. researchgate.net However, with modern diffractometers and careful data collection, it is often possible to obtain a reliable absolute structure determination. The result is typically reported as the Flack parameter, which should refine to a value near zero for the correct enantiomer. soton.ac.ukresearchgate.net An unambiguous assignment confirms whether the stereocenter has an (R) or (S) configuration.

Illustrative Crystallographic Data Table for this compound This table is a hypothetical representation of data that would be obtained from an SCXRD experiment.

ParameterHypothetical Value
Chemical FormulaC₈H₁₈N₂O
Formula Weight158.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)a = 8.12, b = 10.34, c = 12.55
α, β, γ (°)α = 90, β = 105.2, γ = 90
Volume (ų)1015.7
Z (Molecules/unit cell)4
Flack Parameter0.05(7)

The SCXRD analysis extends beyond the single molecule to reveal how molecules arrange themselves in the crystal lattice. researchgate.net This packing is governed by intermolecular forces. For this compound, the key interactions would be hydrogen bonds. The secondary amide (N-H) and the secondary amine (N-H) groups are potent hydrogen bond donors, while the amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights

NMR spectroscopy is a cornerstone technique for elucidating molecular structure in solution. weebly.com It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

A full suite of 1D and 2D NMR experiments would be required to unequivocally assign all proton and carbon signals of this compound. omicsonline.orgemerypharma.com

¹H NMR: This one-dimensional spectrum would show the chemical shift, integration (proton count), and multiplicity (splitting pattern) for each unique proton environment.

¹³C NMR: This spectrum reveals the chemical shift for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further distinguish between CH₃, CH₂, CH, and quaternary carbons. emerypharma.com

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), confirming, for instance, the relationship between the N-H proton of the methylamino group and the methyl group's protons. emerypharma.com

2D HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. emerypharma.comresearchgate.net

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the N-methyl protons to the amide carbonyl carbon, confirming the N,N-dimethylamide structure. researchgate.netyoutube.com

Illustrative NMR Data Table for this compound (in CDCl₃) This table is a hypothetical representation of data that would be obtained from NMR experiments.

PositionHypothetical ¹H Shift (ppm), Multiplicity, IntegrationHypothetical ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C=O-~174H₂-2, N-CH₃ (amide)
CH₂ (Pos. 2)~2.3 (s, 2H)~50C=O, C3
C(CH₃)₂ (Pos. 3)-~35H₂-2, C(CH₃)₂
C(CH₃)₂~1.1 (s, 6H)~25C3, C(CH₃)₂
NH (amine)~1.5 (br s, 1H)-C3, N-CH₃ (amine)
N-CH₃ (amine)~2.4 (s, 3H)~34C3
N-CH₃ (amide)~2.9 (s, 3H)~37C=O

Molecules are not static; they undergo dynamic processes such as bond rotations. ut.ee In this compound, rotation around the C-N amide bond is restricted due to its partial double-bond character. This can lead to the observation of distinct signals for groups that are cis or trans to the carbonyl oxygen at low temperatures.

Variable Temperature (VT) NMR is the ideal technique to study this phenomenon. mdpi.comnih.gov By acquiring spectra at different temperatures, one can observe the broadening and eventual coalescence of separate signals into a single averaged signal as the temperature increases. acs.org This occurs when the rate of rotation becomes fast on the NMR timescale. Analysis of this data allows for the calculation of the rotational energy barrier (ΔG‡), providing key insights into the molecule's conformational flexibility. mdpi.com

NMR spectroscopy is highly sensitive to hydrogen bonding. nsf.govnih.gov The chemical shifts of the protons involved in hydrogen bonds, namely the amide N-H and the amine N-H in this molecule, are particularly informative. acs.org

The presence and strength of hydrogen bonding can be investigated by observing changes in the N-H proton chemical shifts under different conditions. For example, changing the solvent from a non-polar (like CDCl₃) to a hydrogen-bond accepting solvent (like DMSO-d₆) would likely cause a significant downfield shift in the N-H signals. Similarly, in a variable temperature experiment, a downfield shift upon cooling is indicative of stronger hydrogen bonding, as lower thermal energy allows the bonds to become more ordered and robust. nih.gov These studies provide a solution-state complement to the solid-state hydrogen bond analysis from SCXRD. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Detection

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. arxiv.org These methods probe the vibrational motions of atoms within the molecule, providing a unique spectroscopic fingerprint. arxiv.org By analyzing the frequencies of the vibrational bands, one can confirm the presence of key structural features and investigate intermolecular interactions such as hydrogen bonding.

The structure of this compound contains a tertiary amide group and a secondary amine. The analysis of its vibrational spectra would focus on the characteristic bands associated with these groups. The carbonyl (C=O) stretching vibration of the tertiary amide is one of the most intense and easily identifiable bands in the IR spectrum. Typically, for tertiary amides in a non-associated state (e.g., in a dilute non-polar solvent), this band appears in the region of 1650-1670 cm⁻¹.

Hydrogen bonding plays a crucial role in the solid-state structure and solution behavior of this molecule. The presence of a secondary amine group (N-H) allows for the formation of intermolecular hydrogen bonds, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. This interaction leads to noticeable shifts in the vibrational frequencies.

N-H Stretching: In a non-hydrogen-bonded environment, the N-H stretching vibration is expected to appear as a sharp band around 3400-3500 cm⁻¹. In the presence of hydrogen bonding, this band shifts to a lower frequency (typically 3350-3250 cm⁻¹) and becomes significantly broader and more intense.

Carbonyl (C=O) Stretching: The formation of a hydrogen bond to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the C=O stretching frequency to a lower wavenumber, often by 15-40 cm⁻¹. This provides strong evidence for the presence of hydrogen-bonded aggregates.

N-H Bending: The in-plane N-H bending vibration, which typically appears around 1550-1510 cm⁻¹ in secondary amides, is also sensitive to hydrogen bonding, often shifting to a higher frequency upon association.

Raman spectroscopy provides complementary information. While the C=O stretch is a strong band in both IR and Raman, the more symmetric vibrations and those involving less polar bonds can be more intense in the Raman spectrum. rsc.orgrsc.org For instance, the C-N stretching vibrations and the skeletal vibrations of the carbon backbone can be effectively analyzed using Raman spectroscopy. ias.ac.in The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes. ias.ac.inias.ac.in

Below is a table summarizing the expected characteristic vibrational frequencies for this compound and their sensitivity to hydrogen bonding.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (Non-H-bonded)Expected Wavenumber (cm⁻¹) (H-bonded)Typical Intensity (IR)
N-H StretchSecondary Amine~34503350-3250 (broad)Medium-Strong
C-H StretchesMethyl/Methylene (B1212753)2970-28502970-2850Strong
C=O Stretch (Amide I)Tertiary Amide1670-16501650-1620Very Strong
N-H BendSecondary Amine~1530~1560Medium
C-N StretchAmide/Amine1400-12001400-1200Medium-Strong

This table presents representative data based on typical values for secondary and tertiary amides and related structures.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Analysis of Chiral Butanamide Derivatives

The this compound molecule possesses a chiral center at the C3 carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy encompasses a group of techniques that are sensitive to this stereochemistry. cas.czvanderbilt.edu Electronic Circular Dichroism (ECD) is a particularly valuable chiroptical method for determining the absolute configuration of chiral molecules in solution. researchgate.netencyclopedia.pub

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubjascoinc.com While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other, exhibiting opposite signals known as Cotton effects. encyclopedia.pubnih.gov This unique property allows for the unambiguous differentiation between enantiomers and the determination of enantiomeric purity. nih.govchromatographytoday.com

The application of ECD to a chiral butanamide derivative like this compound involves measuring its spectrum and comparing it to a reference. The chromophores within the molecule—primarily the amide carbonyl group—give rise to electronic transitions in the UV region. When these chromophores are in a chiral environment, they produce a characteristic ECD spectrum. The amide n→π* transition, typically occurring around 210-240 nm, is often a key indicator of stereochemistry.

For complex molecules where the relationship between the sign of the Cotton effect and the absolute configuration is not immediately obvious, a combination of experimental measurement and quantum-chemical calculation is employed. vanderbilt.edunih.gov The typical workflow involves:

Calculating the theoretical ECD spectra for both possible enantiomers (e.g., (R) and (S) configurations) using methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparing the calculated spectra with the experimentally measured spectrum.

The absolute configuration is assigned based on which calculated spectrum matches the experimental one.

This combined approach has become a reliable standard for the stereochemical elucidation of chiral organic molecules, including those with flexible conformations. nih.govbohrium.com

The table below illustrates hypothetical ECD data for the two enantiomers of a chiral butanamide derivative, demonstrating the mirror-image relationship of their spectra.

Wavelength (nm)(R)-Enantiomer Δελ (M⁻¹cm⁻¹)(S)-Enantiomer Δελ (M⁻¹cm⁻¹)
250+0.1-0.1
235+2.5-2.5
220-1.8+1.8
205+3.0-3.0

This table contains illustrative data to demonstrate the principle of ECD for enantiomers.

By utilizing chiroptical techniques like ECD, researchers can gain crucial insights into the three-dimensional structure of chiral butanamide derivatives, which is essential for understanding their properties and interactions in stereospecific environments.

Non Covalent Interactions in 3 Methylamino N,3 Dimethyl Butanamide Systems

Characterization of Intramolecular Hydrogen Bonding in Butanamides

Intramolecular hydrogen bonds (IMHBs) occur when a hydrogen bond donor and acceptor are present within the same molecule and in close proximity. nih.gov These interactions can significantly influence a molecule's conformation by creating cyclic structures, which may shield polar groups and increase lipophilicity, a critical factor for membrane permeability. nih.gov In butanamide derivatives, the potential for IMHB formation depends on the substitution pattern and the length of the carbon chain separating the donor and acceptor groups.

For a molecule like 3-(Methylamino)-N,3-dimethyl-butanamide, an IMHB can potentially form between the N-H group of the methylamino substituent (donor) and the carbonyl oxygen of the butanamide backbone (acceptor). The formation of this bond would result in a six-membered ring structure, a common and stable motif in organic molecules.

Studies on related polyamides containing β-amino acids have shown that alkyl substitutions can increase the population of intramolecularly hydrogen-bonded conformations. nih.gov However, the specific effect can be complex; for instance, a methyl group might enhance a particular folding pattern, while a bulkier isopropyl group could favor a different conformation or decrease the enhancement. nih.gov The stability of these folded structures is a balance of enthalpic and entropic factors. nih.gov The formation of an IMHB is an enthalpically favorable process, but it reduces the conformational freedom of the molecule, which is entropically unfavorable.

FactorInfluence on Intramolecular H-Bonding (IMHB)Example/RationaleReference
Proximity of Donor/Acceptor Crucial for IMHB formation. Optimal distance and geometry are required.In this compound, the donor (N-H) and acceptor (C=O) are separated by three carbon atoms, allowing for a stable 6-membered ring. nih.gov
Substituent Effects Alkyl groups can promote folded, H-bonded conformations through steric and electronic effects.Studies on β-amino acid polyamides show alkyl substitutions increase the population of intramolecularly H-bonded states. nih.gov
Solvent Environment Competes with IMHB. Polar, H-bonding solvents can form intermolecular H-bonds, disrupting the IMHB.In aqueous solutions, intermolecular solute-solvent interactions often dominate over intramolecular H-bonds. acs.orguu.nl
Conformational Freedom Formation of an IMHB restricts rotation around single bonds, which is entropically unfavorable but often overcome by the enthalpic gain.Variable-temperature NMR studies can quantify the thermodynamic parameters (ΔH and ΔS) of the equilibrium between folded and unfolded states. nih.gov

Exploration of Intermolecular Hydrogen Bonding and Association Phenomena

Intermolecular hydrogen bonds are the primary forces responsible for the association of amide molecules in solution and the solid state. The nature and extent of this association depend on the type of amide. libretexts.orgspectroscopyonline.com

**Primary amides (RCONH₂) **, with two N-H donors, engage in extensive hydrogen bonding, leading to high melting and boiling points. libretexts.orgyoutube.com

**Secondary amides (RCONHR') **, having one N-H donor, also form strong hydrogen bonds, often creating chains or dimeric structures. libretexts.orgyoutube.com This is particularly relevant for the peptide bonds in proteins. youtube.com

**Tertiary amides (RCONR'R'') **, lacking an N-H donor, cannot self-associate through N-H···O=C hydrogen bonds. They can, however, act as hydrogen bond acceptors from other donor molecules like water or primary/secondary amides. libretexts.org

The target compound, this compound, is a hybrid. Its tertiary amide moiety can only accept hydrogen bonds at the carbonyl oxygen. However, the secondary methylamino group provides a crucial N-H donor site, allowing the molecule to form intermolecular hydrogen bonds with other molecules of itself or with solvent molecules. This can lead to the formation of dimers or larger oligomeric structures. Theoretical and experimental studies on tertiary amides have quantified their hydrogen-bonding ability by measuring association energies and enthalpy changes upon complex formation with H-bond donors. rsc.org

Amide TypeH-Bond Donor SitesH-Bond Acceptor SitesTypical Association BehaviorReference
Primary (RCONH₂) Two (N-H₂)One (C=O)Extensive 3D networks, high melting/boiling points. libretexts.orgspectroscopyonline.com
Secondary (RCONHR') One (N-H)One (C=O)Chains and cyclic dimers, significant association. libretexts.orgyoutube.com
Tertiary (RCONR'₂) ZeroOne (C=O)Cannot self-associate via H-bonds; acts as an acceptor only. Lower boiling points than primary/secondary amides. libretexts.org
This compound One (secondary amine N-H)Two (amide C=O, amine N)Can form dimers and chains through N-H···O=C and potentially N-H···N interactions. Can also accept H-bonds from other donors. rsc.orgnih.gov

Influence of Other Non-Covalent Interactions (e.g., π-Stacking, Van der Waals forces) on Structure and Reactivity

Dipole-Dipole Interactions: The amide functional group is highly polar due to the large difference in electronegativity between the oxygen and carbon atoms and the resonance structure that places a partial negative charge on the oxygen and a partial positive charge on the nitrogen. youtube.com This permanent dipole leads to strong dipole-dipole interactions that orient the molecules relative to each other.

π-System Interactions: Although lacking aromatic rings for classic π-stacking, the amide bond itself possesses a delocalized π-system due to resonance (O=C-N ↔ ⁻O-C=N⁺). youtube.com This π-system can participate in various interactions. For example, studies have identified SH···π and CH···π hydrogen bonds in complexes between N-methylacetamide (a model for the peptide bond) and sulfur-containing molecules. nih.gov These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the stability of molecular complexes. nih.gov

These forces are not isolated; they act in concert to determine the most stable three-dimensional arrangement of molecules, which in turn affects physical properties and chemical reactivity. nih.gov

Interaction TypeDescriptionRelevance to this compoundTypical Energy (kcal/mol)Reference
Van der Waals Forces Weak forces from temporary induced dipoles. Present in all molecules.Significant due to multiple methyl groups and the alkyl backbone. Influences packing and solubility.0.5 - 2.0 nih.gov
Dipole-Dipole Interactions Attractive forces between permanent dipoles.The highly polar amide group creates a strong molecular dipole, leading to significant electrostatic interactions.1 - 5 wikipedia.org
Hydrogen Bonds Strong electrostatic attraction between a H-atom bonded to an electronegative atom (N, O) and another electronegative atom.The primary directional force for association, via the secondary amine N-H and the carbonyl C=O.2 - 10 wikipedia.orgnih.gov
π-System Interactions Interactions involving the delocalized π-electrons of the amide bond.The amide π-system can act as a weak H-bond acceptor (e.g., CH···π).0.5 - 2.0 nih.gov

Cooperative Effects and Polarization Phenomena in Amide Hydrogen Bonding Networks

Hydrogen bonds within a network are not merely additive; they can exhibit cooperativity, where the formation of one hydrogen bond influences the strength of adjacent ones. nih.govrsc.org This phenomenon is particularly pronounced in amide systems.

When a hydrogen bond is formed with the carbonyl oxygen of an amide (acting as an acceptor), it polarizes the amide bond. nih.govrsc.orgrsc.org This polarization increases the electron density on the oxygen and draws electron density away from the nitrogen, making the N-H proton (if present) more acidic and thus a stronger hydrogen bond donor for a subsequent interaction. nih.govrsc.org This effect can increase the stability of a hydrogen-bonded chain by an order of magnitude compared to an isolated hydrogen bond. nih.gov

Experimental studies using 2-hydroxybenzamides, where an intramolecular H-bond polarizes the amide group, have quantified this effect. They demonstrated that the strength of an intermolecular H-bond formed by the amide NH is directly proportional to the strength of the polarizing intramolecular H-bond. nih.govrsc.orgrsc.org Similarly, forming an H-bond with the amide NH group increases the H-bond acceptor strength of the carbonyl oxygen. nih.govrsc.org This reciprocal polarization is a key feature of amide cooperativity. nih.govrsc.org

In a system like this compound, if an intramolecular H-bond forms between the methylamino N-H and the carbonyl oxygen, it would polarize the amide group. This polarization would, in turn, enhance the ability of the lone pairs on the carbonyl oxygen to accept further intermolecular hydrogen bonds from other molecules.

System StudiedObservationQuantitative FindingReference
2-Hydroxybenzamides with Tributyl Phosphine Oxide An intramolecular H-bond (phenol OH to amide C=O) polarizes the amide.The presence of the intramolecular H-bond increases the strength (association constant) of the intermolecular H-bond formed by the amide N-H by more than an order of magnitude. nih.govrsc.org
Pyridine-Amide Systems An intramolecular H-bond (amide N-H to pyridine (B92270) N) polarizes the amide.The H-bond acceptor strength (β parameter) of the amide carbonyl oxygen increases by 20% of the H-bond acceptor strength of the interacting pyridine. nih.govrsc.org
N-Methyl Acetamide Forms polymeric chains via H-bonds.The enthalpy and free energy of forming the first H-bond (dimer) are less favorable than for subsequent H-bonds (polymer extension), indicating cooperativity. rsc.org
Protein Backbones Extensive H-bond networks exist.Computational studies show that long-range cooperative effects from extended H-bond networks significantly contribute to amide proton chemical shifts in NMR. acs.orgnih.gov

Role of Non-Covalent Interactions in Directing Reaction Stereocontrol and Selectivity

Non-covalent interactions are powerful tools in modern organic synthesis for controlling the stereochemical outcome of reactions. By organizing reactants into well-defined, three-dimensional arrangements, these interactions can favor the formation of one stereoisomer over others.

In reactions involving amides, hydrogen bonding is a key directing element. For instance, in organocatalysis, thiourea (B124793) catalysts use hydrogen bonds to bind and activate substrates, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule, thereby achieving high enantioselectivity. acs.org

The reactivity of amide bonds themselves, which are generally stable and unreactive, can be enhanced and controlled through strategic activation. nih.gov In some cases, breaking the stable amide C-N bond asymmetrically is possible. This has been achieved using organocatalysts that activate N-sulfonyl lactams, leading to atroposelective synthesis of axially chiral biaryl amino acids. nih.gov

Beyond hydrogen bonding, other non-covalent interactions are also exploited:

π-π Stacking: In reactions involving aromatic substrates, stacking interactions between the catalyst and the substrate can be crucial for positioning the reactants and achieving stereocontrol. acs.org

Ion-Pairing: Interactions between charged groups on a catalyst and substrate can create highly ordered transition states, as seen in anion-binding catalysis. acs.org

Steric Repulsion: Bulky groups can be used to block certain reaction pathways, favoring others and thus controlling regioselectivity or stereoselectivity.

For a molecule like this compound, its hydrogen bonding capabilities could be harnessed to direct reactions at or near the butanamide core. For example, an intramolecular hydrogen bond could lock the conformation, exposing one face of the molecule to attack while shielding the other. Intermolecular association could create a chiral pocket in a complex with a catalyst, directing subsequent transformations.

Reaction TypeDirecting Non-Covalent InteractionMechanism of ControlReference
Asymmetric Dearomatization Hydrogen Bonding, π-π StackingA thiourea catalyst forms a highly ordered complex with chloride and an iminium ion via H-bonds. π-π stacking interactions further stabilize and orient the complex for stereodefined nucleophilic attack. acs.org
Atroposelective C-N Bond Cleavage Hydrogen Bonding (presumed)A bifunctional organocatalyst activates an N-sulfonyl biaryl lactam, enabling a ring-opening reaction that proceeds with high enantioselectivity to form axially chiral amino acids. nih.gov
Site-Selective C-H Oxidation Ion-Pairing, H-BondingA sulfonate-containing catalyst forms a non-covalent complex with an anilinium salt substrate, directing oxidation to a specific benzylic position remote from the anchoring point. chemrxiv.org
Acyl Radical Rearrangement/Cyclization Steric Hindrance, other NCIsThe orientation of substituents and steric hindrance at different positions on a bicyclic ketone influence whether the reaction proceeds via rearrangement or cyclization, driven by subtle non-covalent interactions. acs.org

Supramolecular Chemistry and Self Assembly of Butanamide Derivatives

Design and Synthesis of Butanamide-Based Host Molecules for Molecular Recognition

The design of host molecules for molecular recognition often involves creating a cavity or cleft with specific electronic and steric properties to selectively bind guest molecules. Butanamide moieties are valuable components in the design of such hosts due to their ability to form predictable and directional hydrogen bonds.

The synthesis of butanamide-based host molecules typically involves standard amidation reactions. For instance, a common synthetic route is the reaction of a carboxylic acid with an amine. In the context of 3-(Methylamino)-N,3-dimethyl-butanamide, this could be conceptualized as the reaction between 3-(methylamino)-3-methylbutanoic acid and methylamine. More complex host molecules can be constructed by incorporating the butanamide functionality into larger scaffolds, such as macrocycles or foldamers. For example, pyridine-based hetero bis-amide receptors have been designed and synthesized to host α-hydroxy and α-amino acid derivatives within their open clefts. These receptors demonstrate the utility of amide groups in creating specific recognition sites.

The general strategy involves a structure-based design approach. This process may begin with a known protein-inhibitor complex, where the interactions can be analyzed to design novel, nonpeptidic inhibitors. Modifications are then made to the initial lead compound based on co-crystal structures and inhibition data to enhance potency.

A key aspect of the design is the incorporation of functional groups that can participate in multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The N-methyl group in this compound, for instance, influences the molecule's solubility and steric profile, which are critical factors in the design of host-guest systems.

Fundamental Principles of Molecular Recognition Involving Butanamides

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For butanamide derivatives, the primary driving force for molecular recognition is hydrogen bonding. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for the formation of robust and directional interactions.

The principle of complementarity is central to molecular recognition. This means that the host molecule must have a binding site that is sterically and electronically complementary to the guest molecule. For butanamide-based systems, this often involves matching the hydrogen bond donor and acceptor sites of the host and guest. The geometry of the butanamide backbone also plays a crucial role in pre-organizing the binding site for effective guest recognition.

Beyond simple hydrogen bonding, other interactions can contribute to the recognition process. These include:

Hydrophobic interactions: The alkyl groups of butanamide derivatives can interact favorably with nonpolar guests in aqueous environments.

π-π stacking: If aromatic rings are incorporated into the butanamide-containing molecule, they can engage in stacking interactions with aromatic guests.

Chelation: The amide oxygen and other nearby donor atoms can coordinate to a single metal ion, a principle often exploited in the design of selective metal ion sensors.

The recognition properties of newly synthesized receptors are typically investigated using techniques such as ¹H NMR, UV-Vis spectroscopy, and fluorescence methods, which can provide information about the binding affinity and the nature of the host-guest complex.

Formation of Self-Assembled Structures (e.g., Fibers, Gels, Cocrystals)

The ability of butanamide derivatives to form directional hydrogen bonds makes them excellent candidates for the bottom-up construction of self-assembled materials. Depending on the molecular structure and the external conditions (e.g., solvent, temperature), these molecules can assemble into a variety of ordered structures.

Fibers and Gels: While specific examples for this compound are not documented, analogous amphiphilic peptides containing amide linkages are known to self-assemble into nanotubes and fibrous networks. These structures can entrap solvent molecules to form gels. The formation of such extended one-dimensional structures is often driven by a combination of hydrogen bonding and hydrophobic interactions. For example, chiral acyl-semicarbazide gelators can form different types of gels with contrasting fiber morphologies depending on the assembly pathway.

Cocrystals: Cocrystallization is a powerful technique in crystal engineering where a stoichiometric amount of two or more neutral molecules are brought together in a crystalline lattice. Butanamide derivatives can be used as coformers in the formation of cocrystals, particularly with active pharmaceutical ingredients (APIs). The goal is often to improve the physicochemical properties of the API, such as solubility and stability, without altering its covalent structure. The amide group's ability to form heterosynthons (robust intermolecular recognition motifs between different functional groups) with common functional groups in APIs (e.g., carboxylic acids, alcohols) is key to this strategy.

The table below provides examples of coformers used with bumetanide (B1668049), a drug containing a sulfonamide group, which can exhibit similar hydrogen bonding patterns to butanamides.

CoformerResulting StructureSupramolecular Synthon
ValerolactamCocrystalAmide dimer between drug and coformer
CaprolactamCocrystalAmide dimer between drug and coformer
N-methyl caprolactamCocrystalAmide dimer between drug and coformer
4-aminopyridineSaltProton transfer from bumetanide to coformer
PiperazineSalt hydrateProton transfer and hydration

Data adapted from

Contribution of Hydrogen Bonding to Supramolecular Assembly and Material Properties

Hydrogen bonding is the cornerstone of supramolecular assembly in butanamide-containing systems. The directionality and strength of these bonds dictate the resulting architecture and, consequently, the material's properties.

In the solid state, intermolecular hydrogen bonds between amide groups, often in the form of an amide-to-amide N-H···O=C interaction, lead to the formation of chains, tapes, or sheets. For instance, in the self-assembly of C3-symmetrical hexadehydrotribenzoannulene derivatives with methylamide groups, intermolecular amide hydrogen bonds with N-O distances of 2.86–2.87 Å were observed, leading to a helical one-dimensional assembly.

The collective strength of multiple hydrogen bonds can lead to robust materials. For example, the high tensile strength of Kevlar is partly attributed to the extensive network of hydrogen bonds between amide groups in the polymer chains. Similarly, in supramolecular gels formed by butanamide derivatives, the reversible nature of hydrogen bonds can impart stimuli-responsive properties, such as thixotropy (shear-thinning).

The table below shows typical hydrogen bond distances in amide-containing supramolecular assemblies.

SystemHydrogen BondDistance (Å)
C3-symmetrical hexadehydrotribenzoannulene derivativeN-H···O=C2.86–2.87
Bisamide-containing monomer dimerN-H···O (intermolecular)Varies
Bisamide-containing monomer (intramolecular)N-H···OVaries

Data derived from

The competition between intra- and intermolecular hydrogen bonding can also play a critical role in directing the assembly pathway. In some cases, intramolecularly hydrogen-bonded monomers can be in equilibrium with an open conformation that is available for intermolecular assembly.

Crystal Engineering Strategies for Butanamide Cocrystals

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. For butanamide cocrystals, the primary strategy revolves around the concept of the supramolecular synthon. This involves identifying robust and predictable hydrogen bonding patterns between the butanamide group and a coformer.

3 Methylamino N,3 Dimethyl Butanamide As a Chemical Building Block and Synthetic Intermediate

Utilization as a Precursor in the Synthesis of More Complex Organic Molecules

The structural features of 3-(Methylamino)-N,3-dimethyl-butanamide, which include a secondary amine, a tertiary amide, and a quaternary carbon center, theoretically position it as a versatile precursor for synthesizing more elaborate organic molecules. The secondary amine can undergo a variety of chemical transformations such as acylation, alkylation, and arylation to introduce new functional groups. The amide group, while generally stable, can be hydrolyzed or reduced under specific conditions to yield corresponding carboxylic acids or amines, respectively.

Despite these potential synthetic pathways, a comprehensive search of scientific and patent literature did not yield specific examples or detailed research findings where this compound has been explicitly used as a starting material for the synthesis of more complex molecules. The role of structurally related butanamide derivatives is documented in various synthetic applications, but direct evidence for the titular compound is not presently available in published research.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. frontiersin.org These reactions are fundamental in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. nih.govresearchgate.net Conceptually, a molecule like this compound, with its reactive secondary amine, could participate as the amine component in well-known MCRs such as the Ugi or Mannich reactions.

However, there is no specific mention or study in the accessible scientific literature that demonstrates the use of this compound in any multi-component reaction. While the principles of MCRs are well-established for a wide range of amines and amides, beilstein-journals.org the application of this particular butanamide derivative has not been reported. Therefore, data tables detailing its role in generating scaffold diversity cannot be compiled.

Development and Application of Butanamide-Based Reagents and Catalysts in Organic Transformations

The development of novel reagents and catalysts is a cornerstone of innovation in organic synthesis. Chiral amides and their derivatives are often employed as ligands for metal-based catalysts or as organocatalysts to achieve high levels of stereoselectivity in chemical reactions. The structure of this compound contains a potential stereocenter and functional groups that could be modified to create such catalytic systems.

A review of the literature on catalyst development, including butanamide-based structures, does not provide any instances where this compound has been used as a foundational scaffold for new reagents or catalysts. basf.com Research in this area tends to focus on other amide structures that have been more extensively studied and characterized for their catalytic properties. Consequently, there are no research findings to report on the specific application of this compound in the field of catalysis.

Future Directions and Emerging Research Areas

Advanced Computational Methodologies for Enhanced Prediction of Butanamide Properties and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating chemical research. researchgate.netnih.gov For butanamides, advanced computational methods offer the potential to predict molecular properties and reactivity with high accuracy, guiding experimental work and the design of new molecules. researchgate.netbiointerfaceresearch.com

Density Functional Theory (DFT) is a powerful method for evaluating the electronic and geometric properties of molecules. biointerfaceresearch.comphyschemres.org DFT calculations can be used to model the molecular structure of butanamide derivatives, predict their spectroscopic signatures (like IR and NMR spectra), and analyze their chemical reactivity. researchgate.netresearchgate.net By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and natural bond orbital (NBO) analysis, researchers can gain deep insights into intramolecular charge transfer, stability, and the likely sites of electrophilic and nucleophilic attack. researchgate.netbiointerfaceresearch.com Such theoretical studies have shown good agreement with experimental data for related compounds. biointerfaceresearch.com

Beyond DFT, the development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms is a rapidly advancing area. researchgate.net These methods can model and predict the properties of compounds by identifying complex patterns in large datasets. researchgate.netnih.gov For butanamides, these predictive models could be trained to forecast a range of characteristics, from solubility and stability to reactivity in various chemical environments, without the need for initial synthesis and testing. nih.gov While the proper selection of data and model components remains a challenge that relies on expert judgment, the potential to accurately model compound behavior is significant. nih.gov

Computational Method Application to Butanamides Predicted Properties Significance
Density Functional Theory (DFT) Elucidation of electronic structure, geometry optimization, and spectroscopic analysis. biointerfaceresearch.comphyschemres.orgHOMO-LUMO energies, electrostatic potential, vibrational frequencies, chemical hardness, electrophilicity. researchgate.netlongdom.orgProvides a fundamental understanding of molecular stability, reactivity, and potential reaction pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Building predictive models based on molecular descriptors. researchgate.netBiological activity, physical properties (e.g., solubility). researchgate.netnih.govAccelerates the discovery process by prioritizing compounds with desirable properties for synthesis. nih.gov
Machine Learning (ML) Developing algorithms to learn from chemical data and make predictions. researchgate.netA wide range of chemical and physical properties. researchgate.netOffers the potential for highly accurate predictions and the ability to analyze complex, non-linear relationships in chemical data. researchgate.net

Exploration of Butanamide Scaffolds in Fundamental Materials Science (excluding specific applications)

The butanamide structural motif, with its capacity for hydrogen bonding and potential for derivatization, presents an interesting scaffold for fundamental materials science research. While specific applications are excluded from this discussion, the exploration of how these scaffolds influence material properties at a basic level is a key future direction.

Research into butanamide scaffolds could focus on their role in directing the self-assembly of molecules. The amide group is a well-known mediator of hydrogen bonds, which can guide the formation of ordered supramolecular structures like sheets, ribbons, or porous networks. Understanding how the specific stereochemistry and substituents of a molecule like 3-(Methylamino)-N,3-dimethyl-butanamide influence these non-covalent interactions is crucial for crystal engineering and the design of new materials with tailored architectures.

In polymer chemistry, butanamide-containing monomers could be investigated for their impact on polymer properties. The incorporation of butanamide units into a polymer backbone could affect its thermal stability, mechanical strength, and solubility by introducing specific intermolecular interactions. For instance, thermo-responsive polymers, which change their properties in response to temperature, are a significant area of materials science. nih.gov Studying how butanamide scaffolds influence the lower critical solution temperature (LCST) of smart polymers could provide fundamental insights into entropy-driven phase transitions. nih.gov

The design of porous scaffolds is critical in many areas of materials science. researchgate.net While often geared towards applications like tissue engineering, the fundamental principles of creating porous materials are broadly relevant. Investigating how butanamide derivatives can be used to construct three-dimensional porous frameworks through controlled polymerization or self-assembly could lead to new classes of materials with tunable porosity and surface chemistry. nih.govresearchgate.net

Integration of Butanamide Chemistry with Flow Chemistry and Automated Synthetic Platforms

The synthesis of chemical compounds is undergoing a technological transformation, moving from traditional batch processing to continuous flow and automated platforms. sigmaaldrich.comamidetech.com This shift offers enhanced control, safety, and efficiency, and its application to butanamide chemistry is a significant area of emerging research. researchgate.net

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides precise control over reaction parameters like temperature, pressure, and mixing. nih.gov This is particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates. amidetech.comnih.gov For butanamide synthesis, flow reactors can enable higher yields and selectivity in shorter reaction times compared to batch methods. nih.govnih.gov For example, amidation reactions that are problematic in batch due to the instability of intermediates at high temperatures can be successfully performed in flow systems. nih.gov The integration of in-line purification and analysis tools further streamlines the synthetic process. scielo.br

Automated synthesis platforms take this a step further by combining robotics, software, and pre-packaged reagents to perform chemical reactions with minimal human intervention. sigmaaldrich.comresearchgate.net Such systems can rapidly synthesize libraries of related compounds, which is invaluable for exploring structure-activity relationships. researchgate.net Automated platforms have been developed for a variety of reactions, including amide bond formation. sigmaaldrich.com Applying this technology to this compound and its analogues would allow for the high-throughput generation of derivatives for screening and property optimization. The combination of artificial intelligence with these automated systems promises to accelerate the discovery of novel reactions and materials. researchgate.net

Technology Principle Advantages for Butanamide Synthesis Example Application
Flow Chemistry Reagents are continuously pumped through reactors. nih.govSuperior heat/mass transfer, enhanced safety, scalability, potential for higher yields and shorter reaction times. researchgate.netamidetech.comnih.govA telescoped continuous flow process was developed for a Grignard addition followed by acylation, achieving a productivity of 7 g·h⁻¹. nih.gov
Automated Synthesis Robotic systems perform synthesis using pre-packaged reagents and programmed protocols. sigmaaldrich.comresearchgate.netHigh-throughput synthesis, increased reproducibility, rapid library generation, reduced human error. sigmaaldrich.comresearchgate.netAn automated platform using pre-packed capsules enables the rapid parallel synthesis of diverse amide-containing compounds in good yield and purity. researchgate.net
Integrated Systems Combines flow chemistry, batch methods, and automation for multi-step syntheses. scielo.brEnables complex, multi-step syntheses to be performed efficiently and with minimal manual purification. scielo.brThe synthesis of natural product grossamide (B206653) was achieved on a gram scale using an automated flow system with columns of immobilized reagents. scielo.br

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methylamino)-N,3-dimethyl-butanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. Optimization involves adjusting catalysts (e.g., HATU/DIPEA for amidation), temperature (40–60°C for reduced side products), and solvent polarity (DMF for solubility). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Yield improvements (70–85%) are achievable through stoichiometric balancing of methylamine derivatives and acylating agents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and amide proton environments, while IR confirms carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 172.144 for C₈H₁₆N₂O). X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of its pharmacological potential?

  • Methodological Answer : Use in vitro antimicrobial assays (MIC against S. aureus or E. coli) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Cell viability assays (MTT) in neuronal or immune cell lines assess cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., acetaminophen for analgesia) ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from purity variations (>95% purity via HPLC) or assay conditions (e.g., serum protein interference). Perform orthogonal assays (e.g., SPR for receptor binding vs. functional cAMP assays) and validate with structurally similar controls (e.g., Bistramide A for cytotoxicity comparisons). Meta-analyses of pH/temperature-dependent activity profiles clarify mechanistic inconsistencies .

Q. What computational approaches are suitable for predicting receptor binding affinity and metabolic pathways?

  • Methodological Answer : Molecular docking (AutoDock Vina) against pain modulation receptors (e.g., μ-opioid) identifies binding poses, while MD simulations (GROMACS) assess stability. QSAR models correlate substituent effects (e.g., methyl vs. ethyl groups) with activity. In silico metabolism prediction (ADMET Predictor) prioritizes cytochrome P450-mediated oxidation sites for experimental validation .

Q. How to design a study to investigate metabolic stability and identify major metabolites?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes (37°C, NADPH cofactor). Use LC-HRMS/MS for metabolite profiling, focusing on phase I (oxidation, demethylation) and phase II (glucuronidation) products. Isotopic labeling (e.g., ¹⁴C) quantifies biliary/renal excretion in rodent models. Compare with structurally related compounds (e.g., N-acetylcysteine derivatives) to infer metabolic trends .

Q. What strategies elucidate structure-activity relationships (SAR) using analogs?

  • Methodological Answer : Synthesize analogs with modifications to the methylamino group (e.g., ethyl substitution) or amide linkage. Test in parallel assays (e.g., antimicrobial, receptor binding) to isolate critical functional groups. Cluster analysis of bioactivity data (PCA) identifies pharmacophores. For example, replacing the sugar moiety (as in ’s comparative table) reduces solubility but enhances blood-brain barrier penetration .

Analytical and Safety Considerations

Q. What are the key considerations for ensuring compound purity, and which methods are critical?

  • Methodological Answer : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and GC-MS for volatile impurities. Residual solvents (e.g., DMF) are quantified per ICH guidelines. Stability studies (40°C/75% RH for 4 weeks) under accelerated conditions assess degradation products. Use certified reference standards for calibration .

Q. How to mitigate toxicity risks during handling and experimental use?

  • Methodological Answer : Follow GHS guidelines: use fume hoods for powder handling, PPE (nitrile gloves, lab coats), and inert atmosphere (N₂) for moisture-sensitive reactions. Acute toxicity is assessed via in vivo LD₅₀ studies (OECD 423), while genotoxicity is evaluated via Ames test (bacterial reverse mutation). Store at -20°C under desiccation to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.